2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide
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Overview
Description
BD 1008 dihydrobromide is a selective antagonist of the sigma 1 receptor, with a high affinity for sigma 1 receptors and moderate affinity for sigma 2 receptors . It is known for its potent and selective binding properties, making it a valuable compound in scientific research, particularly in the study of sigma receptors .
Preparation Methods
BD 1008 dihydrobromide can be synthesized through a multi-step reaction involving N-methyl-2-pyrrolidin-1-yl-ethanamine and 3,4-dichlorophenethylamine . The reaction typically involves the use of N,N’-dicyclohexylcarbodiimide in dichloromethane at ambient temperature, followed by reduction with aluminum hydride in tetrahydrofuran . The compound is then purified and converted to its dihydrobromide salt form .
Chemical Reactions Analysis
BD 1008 dihydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents like aluminum hydride.
Substitution: It can undergo substitution reactions, particularly involving the pyrrolidine and phenethylamine moieties.
Common reagents used in these reactions include aluminum hydride, N,N’-dicyclohexylcarbodiimide, and dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BD 1008 dihydrobromide has several scientific research applications:
Mechanism of Action
BD 1008 dihydrobromide exerts its effects by selectively binding to sigma 1 receptors, inhibiting their activity . Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival . By antagonizing these receptors, BD 1008 dihydrobromide can modulate these processes, leading to its observed effects .
Comparison with Similar Compounds
BD 1008 dihydrobromide is unique due to its high selectivity and affinity for sigma 1 receptors. Similar compounds include:
BD 1047 dihydrobromide: Another sigma receptor antagonist with similar binding properties.
BD 1063 dihydrobromide: A selective sigma receptor antagonist with a different chemical structure.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2.2BrH/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13;;/h4-5,12H,2-3,6-11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUMHOSKIAYCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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